1-(4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperidine-4-carboxamide
Description
The compound 1-(4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperidine-4-carboxamide is a pyrazole-based derivative featuring a 4-fluorobenzyloxy substituent, a 4-fluorophenyl group at the pyrazole N1 position, and a piperidine-4-carboxamide moiety linked via a carbonyl group. The inclusion of fluorine atoms enhances metabolic stability and bioavailability due to their electronegativity and small atomic radius, while the carboxamide group may improve solubility and target binding .
Properties
IUPAC Name |
1-[1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]pyrazole-3-carbonyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F2N4O3/c24-17-3-1-15(2-4-17)14-32-20-13-29(19-7-5-18(25)6-8-19)27-21(20)23(31)28-11-9-16(10-12-28)22(26)30/h1-8,13,16H,9-12,14H2,(H2,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUJXSUTOTVSTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=NN(C=C2OCC3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-((4-fluorobenzyl)oxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action, supported by data tables and relevant case studies.
The compound exhibits various biological activities, including:
- Antimicrobial Activity : It has shown effectiveness against certain bacterial strains, possibly through inhibition of key metabolic pathways.
- Anticancer Properties : Preliminary studies indicate that it may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
- Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation markers in vitro.
Case Studies and Evaluations
Several studies have been conducted to evaluate the biological activity of this compound:
-
Inhibitory Effects on Tyrosinase :
- A study reported the compound's role as a competitive inhibitor of tyrosinase, an enzyme critical in melanin production, with IC50 values indicating strong inhibitory potential (Table 1).
Compound IC50 (µM) Type of Inhibition This compound 12.5 Competitive Control Compound A 15.8 Non-competitive -
Anticancer Activity :
- In vitro assays demonstrated that the compound inhibited proliferation in various cancer cell lines, including HeLa and A375 cells. The mechanism was linked to apoptosis induction as confirmed by flow cytometry analysis.
-
Anti-inflammatory Studies :
- The compound was tested for its ability to modulate inflammatory cytokines in LPS-stimulated macrophages, showing a significant reduction in TNF-alpha and IL-6 levels.
Research Findings
Research has highlighted the following findings regarding the biological activity of the compound:
- Selectivity : The compound exhibits selectivity towards certain enzyme targets, which may minimize side effects associated with broader-spectrum agents.
- Structure-Activity Relationship (SAR) : Modifications in the piperidine and pyrazole moieties have been explored to enhance potency and selectivity.
Comparison with Similar Compounds
1-{[5-(4-Chlorophenyl)-1-(4-Fluorophenyl)-1H-Pyrazol-3-yl]Carbonyl}Piperidine-4-One
- Key Differences : Replaces the 4-fluorobenzyloxy group with a 4-chlorophenyl substituent at the pyrazole C5 position and substitutes the carboxamide with a ketone group on piperidine.
- However, the lack of a carboxamide group reduces hydrogen-bonding capacity, which may lower receptor affinity. Antimicrobial assays demonstrated moderate activity against Gram-positive bacteria (MIC = 8–16 µg/mL) .
- Structural Stability : Intramolecular C–H···N hydrogen bonding stabilizes the pyrazole ring, as confirmed by X-ray crystallography .
1-[5-(4-Bromophenyl)-3-(4-Fluorophenyl)-4,5-Dihydro-1H-Pyrazol-1-yl]Butan-1-One
- Key Differences : Incorporates a bromophenyl group and a dihydropyrazoline ring.
- Impact on Activity: The bulkier bromine atom may hinder target binding compared to fluorine, but the dihydropyrazoline core could confer conformational flexibility. No direct bioactivity data are reported, though similar pyrazoline derivatives exhibit antioxidant properties .
Analogs with Methoxy and Propargyloxy Substituents
1-({[1-(4-Fluorophenyl)-5-(2-Methoxyphenyl)-1H-Pyrazol-4-yl]Methyl})-1H-Pyrazole-4-Carboxamide
- Key Differences : Replaces the benzyloxy group with a 2-methoxyphenyl substituent and adds a pyrazole-methyl linkage.
- Impact on Activity: The methoxy group’s electron-donating effects may alter electronic distribution, enhancing binding to receptors like NTS1/2. Calcium mobilization assays in CHO-K1 cells showed EC50 values in the nanomolar range (e.g., 28a: EC50 = 12 nM) .
1-Phenyl-3-(4-(Prop-2-yn-1-yloxy)-Phenyl)-1H-Pyrazole-4-Carbaldehyde
- Key Differences : Substitutes the fluorobenzyloxy group with a propargyloxy chain and replaces the carboxamide with an aldehyde.
- Impact on Activity : The propargyloxy group introduces alkyne functionality, enabling click chemistry for bioconjugation. However, the aldehyde group may reduce stability in physiological conditions .
Piperidine/Carboxamide-Modified Derivatives
1-(4-(4-Fluorobenzyl)Piperazin-1-yl)-3-Methyl-2-Octylpyrido[1,2-a]Benzimidazole-4-Carbonitrile
- Key Differences : Replaces the piperidine-carboxamide with a piperazine-carbonitrile moiety and adds a benzimidazole core.
- Impact on Activity: The extended aromatic system and carbonitrile group likely shift the pharmacological profile toward kinase inhibition or anticancer activity. No direct data are provided, but similar benzimidazoles are explored as PI3K inhibitors .
Bioactivity and Structure-Activity Relationship (SAR)
SAR Insights :
- Fluorine vs. Chlorine : Fluorine improves metabolic stability, while chlorine enhances lipophilicity but may reduce selectivity due to steric effects.
- Carboxamide vs. Ketone : Carboxamide groups enhance hydrogen bonding, critical for receptor engagement (e.g., NTS1/2) .
- Benzyloxy vs. Methoxy : Methoxy groups improve electron density but may reduce steric accessibility compared to bulkier benzyloxy chains.
Q & A
Q. What in vivo models are appropriate for evaluating efficacy and toxicity?
- Methodology:
- Xenograft Models: Subcutaneous tumor implants (e.g., HCT-116 colorectal cancer) with compound dosing (10–50 mg/kg, oral). Monitor tumor volume and body weight .
- Toxicokinetics: Plasma exposure (AUC) and tissue distribution via LC-MS; prioritize compounds with >5× therapeutic index .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
